Zinc(II) 2-chloroethane-1-sulfinate
Overview
Description
Zinc(II) 2-chloroethane-1-sulfinate: is a chemical compound with the molecular formula C4H8Cl2O4S2Zn and a molecular weight of 320.55 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) 2-chloroethane-1-sulfinate typically involves the reaction of zinc chloride with 2-chloroethane-1-sulfinic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc(II) 2-chloroethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate salts.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate salts.
Substitution: Substituted ethane derivatives.
Scientific Research Applications
Chemistry: Zinc(II) 2-chloroethane-1-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and sulfinate salts .
Biology: In biological research, this compound is used to study the effects of sulfinates on cellular processes and enzyme activities .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Zinc(II) 2-chloroethane-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Zinc(II) 2-bromoethane-1-sulfinate
- Zinc(II) 2-iodoethane-1-sulfinate
- Zinc(II) 2-fluoroethane-1-sulfinate
Comparison: Zinc(II) 2-chloroethane-1-sulfinate is unique due to its specific reactivity and stability compared to its halogenated counterparts. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
zinc;2-chloroethanesulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5ClO2S.Zn/c2*3-1-2-6(4)5;/h2*1-2H2,(H,4,5);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQRKWUBPYVDRQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)[O-].C(CCl)S(=O)[O-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O4S2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54697-44-8 | |
Record name | 54697-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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